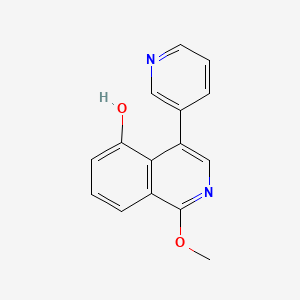
1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group, a pyridinyl group, and a hydroxyl group attached to the isoquinoline core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇的合成可以通过多种合成途径实现。一种常见的方法包括在钯催化剂存在下,使4-氯-1-甲氧基异喹啉与3-吡啶硼酸反应。该反应通常在惰性气氛下在高温下进行以促进偶联反应。 另一种方法涉及使用 N-杂芳基脲和醇通过无催化剂方法合成取代的异喹啉 。这种环保技术可以产生大量的目标产物。
化学反应分析
1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇经历各种化学反应,包括氧化、还原和取代反应。例如,该化合物可以用常见的氧化剂(如高锰酸钾或三氧化铬)氧化以形成相应的喹啉衍生物。还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行,以产生还原的异喹啉产物。 取代反应,如亲核芳香族取代,可以使用试剂(如甲醇钠或叔丁醇钾)进行,以将不同的取代基引入异喹啉环上 。
科学研究应用
1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇具有广泛的科学研究应用。在化学中,它被用作合成更复杂分子的构建块,以及配位化学中的配体。在生物学中,该化合物因其潜在的药理特性而被研究,包括其与各种生物靶标相互作用的能力。在医学中,它正在研究其潜在的治疗应用,例如抗癌和抗菌活性。 此外,该化合物在工业中被用作染料、颜料和其他精细化学品的合成中间体 .
作用机制
1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶、受体或其他蛋白质结合,调节它们的活性,从而导致各种生物学效应。例如,它可能抑制某些参与癌细胞增殖的酶,从而发挥抗癌作用。 涉及的确切分子靶标和途径取决于具体的应用和使用环境 .
相似化合物的比较
1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇可以与其他类似化合物进行比较,例如喹啉衍生物和其他异喹啉类似物。类似的化合物包括 1-甲氧基异喹啉、4-吡啶基异喹啉和 5-羟基异喹啉。1-甲氧基-4-(吡啶-3-基)异喹啉-5-醇的独特性在于其特定的取代模式,这赋予了其独特的化学和生物学性质。 这使其成为各种研究和工业应用的宝贵化合物 .
生物活性
1-Methoxy-4-(pyridin-3-yl)isoquinolin-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a methoxy group and a pyridine moiety attached to an isoquinoline scaffold. This structure is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown activity against breast cancer cell lines such as MDA-MB-231 and T-47D. The IC50 values for these compounds ranged from 3.14 to 35.10 μM, indicating significant cytotoxicity .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Similar Derivative 9g | MDA-MB-231 | 6.24 ± 0.34 |
| Similar Derivative 9k | T-47D | 4.92 ± 0.28 |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which has been shown to correlate with increased sub-G1 populations in treated cells .
Neuroprotective Effects
In addition to anticancer properties, isoquinoline derivatives have been investigated for their neuroprotective effects. For example, studies have indicated that certain isoquinoline compounds can modulate oxidative stress responses in neuronal cells, potentially offering protection against neurodegenerative diseases .
Table 2: Neuroprotective Mechanisms
| Mechanism | Effect |
|---|---|
| Antioxidant Activity | Reduces oxidative stress in neuronal cells |
| Anti-apoptotic Effects | Protects against cell death in neurodegeneration models |
Case Studies
Several case studies have explored the biological activity of isoquinoline derivatives:
- Breast Cancer Models : In a study involving MDA-MB-231 cells, treatment with specific isoquinoline derivatives led to significant reductions in cell viability and alterations in cell cycle dynamics, suggesting a robust anticancer potential .
- Neuroprotection : Another investigation highlighted the ability of isoquinoline derivatives to enhance the survival of neuronal cells under oxidative stress conditions, suggesting their utility in developing treatments for conditions like Alzheimer’s disease .
属性
CAS 编号 |
656234-06-9 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-methoxy-4-pyridin-3-ylisoquinolin-5-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-11-5-2-6-13(18)14(11)12(9-17-15)10-4-3-7-16-8-10/h2-9,18H,1H3 |
InChI 键 |
RKQAKZLXCASQFB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















